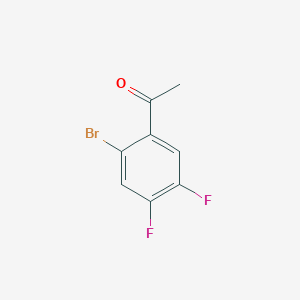

1-(2-Bromo-4,5-difluorophenyl)ethanone

Description

Significance as a Versatile Intermediate in Organic Synthesis

The strategic placement of multiple reactive sites on 1-(2-Bromo-4,5-difluorophenyl)ethanone renders it a highly versatile intermediate in organic synthesis. The presence of the bromo, difluoro, and ethanone (B97240) moieties allows for a variety of chemical transformations, making it a key building block for the construction of diverse molecular architectures, particularly heterocyclic compounds.

The acetyl group provides a handle for reactions such as condensation, halogenation, and oxidation, while the aromatic bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The fluorine atoms, in addition to modifying the electronic properties of the ring, can also influence the regioselectivity of these reactions. This multi-faceted reactivity allows for the sequential and controlled introduction of different functional groups, enabling the synthesis of complex target molecules from a single, readily available starting material.

For instance, this compound can serve as a precursor for the synthesis of various fused heterocyclic systems. The ketone functionality can be readily transformed into a key intermediate that can then undergo cyclization reactions. The bromo-substituent offers a site for annulation reactions to build additional rings onto the phenyl scaffold. This versatility is crucial in combinatorial chemistry and library synthesis, where the aim is to generate a large number of structurally diverse compounds for screening purposes.

Role in Pharmaceutical and Chemical Research

In the realms of pharmaceutical and chemical research, this compound serves as a critical starting material for the synthesis of novel compounds with potential biological activity. Halogenated phenyl groups are common motifs in many pharmaceuticals, and the specific substitution pattern of this compound can be a key determinant of a molecule's efficacy and pharmacokinetic properties.

Research has shown that related fluorinated and brominated acetophenones are precursors to a wide array of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of various heterocyclic compounds, which are known to form the core of many drugs, often utilizes intermediates like this compound. For example, derivatives of quinazolinones, which can be synthesized from related amino-bromo-acetophenones, have shown a broad spectrum of pharmacological activities.

The compound is also valuable in the development of new materials and agrochemicals. The introduction of the 2-bromo-4,5-difluorophenyl moiety can impart desirable properties such as increased lipophilicity and metabolic stability to the final product.

Structural Features and their Influence on Reactivity

The chemical behavior of this compound is a direct consequence of its distinct structural features. The interplay between the acetyl group and the halogen substituents on the aromatic ring dictates its reactivity in various chemical transformations.

Acetyl Group: The carbonyl group of the ethanone moiety is a primary site of reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The adjacent methyl group has acidic protons that can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations and alkylations.

Aromatic Halogen Substituents: The bromine and fluorine atoms are electron-withdrawing groups. Their presence deactivates the phenyl ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. The strong electronegativity of the fluorine atoms significantly influences the electron density distribution in the ring. documentsdelivered.comnih.govresearchgate.netnih.govresearchgate.net The bromine atom, being a larger and more polarizable halogen, serves as an excellent leaving group in cross-coupling reactions.

Positional Influence: The ortho-bromo and para/meta-difluoro substitution pattern creates a unique electronic and steric environment. The bromine atom at the ortho position to the acetyl group can sterically hinder reactions at the carbonyl carbon. The fluorine atoms at the 4 and 5 positions further modulate the reactivity of the bromine atom in coupling reactions and influence the acidity of the ring protons. This specific arrangement of substituents is crucial for directing the outcome of synthetic transformations.

The combination of these features makes this compound a substrate with multiple, tunable reactive centers, allowing for its use in a wide range of synthetic applications.

Compound Data

Below is a table summarizing the key chemical identifiers for the compounds mentioned in this article.

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | 2'-Bromo-4',5'-difluoroacetophenone | C₈H₅BrF₂O | 188355-63-3 |

| Quinazolinone | - | C₈H₆N₂O | 491-36-1 |

| 1,2,4-Triazole (B32235) | - | C₂H₃N₃ | 288-88-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZFTJBOPKZSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617007 | |

| Record name | 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127371-55-5 | |

| Record name | 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes and Precursors

Traditional synthetic approaches are foundational to the production of halogenated acetophenones. These methods often involve sequential reactions to build the target molecule from simpler, commercially available precursors.

The construction of 1-(2-Bromo-4,5-difluorophenyl)ethanone is typically achieved through a multi-step synthesis, as direct, single-step transformations of readily available starting materials are often not feasible or lack the required regioselectivity. A common and logical strategy commences with a pre-functionalized benzene (B151609) ring, such as 1-bromo-3,4-difluorobenzene. This precursor already contains the correct arrangement of halogen atoms, which then directs the subsequent introduction of the acetyl group to the desired position.

Multi-step syntheses, while sometimes lengthy, allow for precise control over the molecular architecture. For instance, the synthesis of similarly complex halogenated aromatic compounds often involves a sequence of nitration, halogenation, reduction, and condensation reactions to build the final structure. researchgate.netfrontierspecialtychemicals.com Such sequences are designed to manage the directing effects of various functional groups to ensure the correct isomer is produced. In recent years, there has been a significant shift towards integrating these multi-step sequences into continuous manufacturing processes, particularly in the pharmaceutical industry, to improve efficiency and consistency. mit.edumit.edu

A plausible multi-step batch synthesis for this compound is outlined below:

| Step | Reaction | Precursor | Reagents | Product |

| 1 | Friedel-Crafts Acylation | 1-Bromo-3,4-difluorobenzene | Acetyl chloride, Aluminum chloride (AlCl₃) | This compound |

This approach leverages the directing effects of the existing substituents on the aromatic ring to achieve the desired product.

An alternative conceptual approach involves the bromination of a pre-formed acetophenone (B1666503) derivative, such as 1-(3,4-difluorophenyl)ethanone. However, direct electrophilic aromatic substitution on this substrate presents significant challenges in regioselectivity. The fluorine and acetyl groups have competing directing effects, which can lead to a mixture of brominated isomers, making purification difficult and reducing the yield of the desired 2-bromo product.

Various brominating agents are employed for acetophenone derivatives. While elemental bromine in solvents like acetic acid or chloroform (B151607) is a classic method, it can be hazardous to handle. amazonaws.com A widely used alternative is N-Bromosuccinimide (NBS), which is a solid and safer source of electrophilic bromine. nih.gov NBS is often used for allylic and benzylic brominations but can also be used for aromatic ring bromination under appropriate catalytic conditions. For electron-deficient rings, harsher conditions or specific catalysts may be needed. Given the challenges in controlling the position of bromination on the difluoroacetophenone ring, a synthetic strategy starting with a pre-brominated precursor like 1-bromo-3,4-difluorobenzene is generally preferred for obtaining this compound with high purity.

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the preparation of aryl ketones and is the most direct and common method for synthesizing this compound. wikipedia.orgsigmaaldrich.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

The standard procedure for synthesizing the target compound involves reacting 1-bromo-3,4-difluorobenzene with an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride. A stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required. wikipedia.orglibretexts.org The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich aromatic ring. sigmaaldrich.commasterorganicchemistry.com The halogen substituents on the benzene ring are deactivating, but their directing effects guide the incoming acyl group primarily to the position ortho to the bromine atom and meta to the fluorine atoms, yielding the desired product.

Reaction Mechanism Overview:

Formation of Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.

Electrophilic Attack: The aromatic ring of 1-bromo-3,4-difluorobenzene acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org

Advanced Synthetic Techniques

To overcome the limitations of traditional batch synthesis, such as long reaction times and safety concerns with hazardous reagents, advanced techniques like microwave-assisted synthesis and continuous flow chemistry are being increasingly adopted.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. cas.cnmdpi.com This technology is particularly effective for reactions involving polar molecules and can be applied to several steps relevant to the synthesis of this compound.

While a specific microwave protocol for the direct synthesis of the title compound is not prominently reported, the synthesis of its precursors and related compounds has been shown to benefit from this technology. For example, microwave irradiation has been successfully used in the synthesis of chalcones starting from 2,4-difluoroacetophenone. dpkmr.edu.in It has also been applied to various condensation reactions, cyclodehydrations, and metal-catalyzed cross-couplings involving halogenated aromatic compounds. dpkmr.edu.inmdpi.com The use of microwave heating in Friedel-Crafts acylations has also been explored, often leading to faster and more efficient processes. organic-chemistry.org

Potential Applications of Microwave-Assisted Synthesis:

| Reaction Type | Substrates | Potential Advantage |

|---|---|---|

| Friedel-Crafts Acylation | 1-bromo-3,4-difluorobenzene, Acetyl chloride | Reduced reaction time, potentially lower catalyst loading |

| Halogenation | Difluorophenyl derivatives, Brominating agent | Increased reaction rate and selectivity |

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, moving from large-scale batch reactors to smaller, continuous systems. mdpi.com This technology offers significant advantages in terms of safety, process control, scalability, and efficiency. mdpi.com For reactions that are highly exothermic or involve hazardous reagents, such as Friedel-Crafts acylations and halogenations, flow chemistry provides superior heat transfer and minimizes the volume of dangerous material present at any given time. cas.cn

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly being performed in multi-step continuous flow systems. mit.edusyrris.jp Such a system could be designed for the production of this compound. In a hypothetical flow process, a stream of 1-bromo-3,4-difluorobenzene could be mixed with a stream of acetyl chloride and a Lewis acid catalyst in a temperature-controlled reactor coil. The short diffusion distances and excellent heat management would allow for precise control over the reaction, potentially increasing yield and reducing byproduct formation. Subsequent in-line purification steps could also be integrated, leading to a streamlined and automated manufacturing process. mit.edu This approach is particularly attractive for producing specialty chemicals on demand and enhancing process safety. mdpi.com

Green Chemistry Principles in Synthesis

The integration of green chemistry into the synthesis of this compound focuses on several key areas, including the maximization of atom economy, the use of safer solvents and reagents, the design of energy-efficient processes, and the reduction of derivatives. While specific, documented green synthetic routes for this compound are not extensively detailed in publicly available literature, the general principles of green chemistry provide a framework for evaluating and improving existing synthetic strategies.

A core concept in green chemistry is atom economy , which assesses the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org In traditional syntheses, stoichiometric reagents and multi-step processes can lead to poor atom economy, generating significant waste. rsc.org The ideal synthesis would involve addition reactions where all the atoms of the reactants are incorporated into the final product. researchgate.net

Another key principle is the use of eco-friendly catalysts and reaction conditions. mdpi.commdpi.com This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysts that operate under mild conditions. mdpi.com The move away from hazardous solvents and reagents towards greener alternatives like water, supercritical fluids, or solvent-free conditions is also a critical aspect. mdpi.com Furthermore, energy efficiency can be improved through methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com

While detailed research findings on the green synthesis of this compound are limited, the table below outlines potential green chemistry strategies that could be applied to its synthesis, based on established principles.

Table 1: Potential Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| High Atom Economy | Utilization of addition or cycloaddition reactions to construct the core structure. | Minimization of by-products and waste. primescholars.comrsc.org |

| Use of Safer Solvents | Replacement of traditional volatile organic compounds (VOCs) with water, ionic liquids, or performing the reaction under solvent-free conditions. | Reduced environmental impact and improved worker safety. mdpi.com |

| Catalysis | Employment of reusable heterogeneous catalysts or highly selective homogeneous catalysts. | Increased reaction efficiency, reduced waste from stoichiometric reagents, and easier product purification. mdpi.com |

| Energy Efficiency | Application of microwave irradiation or ultrasonic energy to drive the reaction. | Shorter reaction times and lower energy consumption compared to conventional heating. mdpi.com |

| Reduction of Derivatives | Designing a synthetic route that avoids the use of protecting groups for the functional groups present in the molecule. | Fewer reaction steps, leading to higher overall yield and reduced waste. |

The pursuit of greener synthetic routes for compounds like this compound is an ongoing endeavor in the field of organic chemistry. The application of the principles outlined above holds the potential to create more sustainable and economically viable manufacturing processes for this and other valuable chemical intermediates.

Chemical Reactivity and Transformation Studies

Reactivity of the Bromine Moiety

The bromine atom on the aromatic ring is a primary site for reactions that form new carbon-carbon and carbon-heteroatom bonds, predominantly through metal-catalyzed processes. Direct nucleophilic substitution of the bromine is less common compared to these coupling reactions.

Nucleophilic Substitution Reactions

Direct displacement of an aryl bromide by a nucleophile is generally challenging and requires harsh conditions or significant activation of the aromatic ring. For compounds like 1-(2-Bromo-4,5-difluorophenyl)ethanone, the bromine atom's reactivity is primarily harnessed through organometallic pathways rather than direct SNAr-type displacement. The reactivity of such haloenones often involves multi-step processes, such as conjugate addition followed by intramolecular substitution, rather than direct attack at the carbon bearing the halogen. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., cross-coupling for C-C, C-N, C-O bond formation)

The bromine substituent serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures. researchgate.netharvard.edu

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a trifluoroborate salt. harvard.edu The reaction is valued for its mild conditions and tolerance of various functional groups. mdpi.com While aryl chlorides can be used, aryl bromides are generally more reactive. harvard.edu The use of potassium aryltrifluoroborates is also common, as they are often more robust and easier to handle than the corresponding boronic acids. harvard.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Role |

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Arylboronic acid, Potassium aryltrifluoroborate | Nucleophile Source |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the reaction cycle |

| Ligand | PPh₃, RuPhos, XPhos, Ad₂BnP researchgate.net | Stabilizes and activates the catalyst |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃ | Activates the boron reagent |

| Solvent | 1,4-Dioxane, Ethanol (B145695), Toluene | Reaction medium |

Heck Reaction: The Heck, or Mizoroki-Heck, reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgnih.gov This method is a powerful tool for the synthesis of substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.orgnih.gov

Table 2: Representative Conditions for Heck Reaction

| Component | Example Reagents/Conditions | Role |

| Aryl Halide | This compound | Electrophile |

| Alkene | Styrene, Acrylates | Coupling partner |

| Catalyst | Pd(OAc)₂, PdCl₂, [Pd(PPh₃)₄] | Catalyzes the reaction cycle wikipedia.org |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes HBr byproduct |

| Solvent | DMF, NMP, Acetonitrile (B52724) | Reaction medium |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an internal alkyne, thus forming a C(sp²)-C(sp) bond. wikipedia.org The standard conditions employ a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. wikipedia.orgnih.gov The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl, allowing for selective reactions in some cases. wikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions | Role |

| Aryl Halide | This compound | Electrophile |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene wikipedia.org | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, Piperidine | Base and often solvent |

| Solvent | THF, DMF | Reaction medium |

Buchwald-Hartwig Amination: This is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base. wikipedia.orgresearchgate.net This transformation has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org Microwave-assisted protocols have been shown to accelerate these reactions significantly. beilstein-journals.orgnih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example Reagents/Conditions | Role |

| Aryl Halide | This compound | Electrophile |

| Amine | Primary or secondary amines, Ammonia equivalents wikipedia.org | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | XPhos, BINAP, DPPF | Activates the catalyst |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Activates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Reactivity of the Carbonyl Group

The acetyl group's carbonyl moiety is susceptible to a range of classical carbonyl reactions, including condensations, reductions, and oxidations.

Condensation Reactions (e.g., Aldol (B89426) condensation to form chalcones)

Aryl ketones like this compound are common precursors for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) via base-catalyzed condensation with aromatic aldehydes. This reaction is known as the Claisen-Schmidt condensation, a variant of the aldol condensation. The reaction involves the formation of an enolate from the ketone, which then attacks the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone (B49325). A variety of condensing agents can be used, with aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide being common. wikipedia.orgnih.gov Solvent-free methods using a mortar and pestle have also been reported as a green chemistry approach. nih.gov

Table 5: Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst/Base | Product Type |

| This compound | Substituted Benzaldehyde | NaOH or KOH (aq) | Chalcone |

| Acetophenone (B1666503) | Benzaldehyde | NaOH (solid, solvent-free) nih.gov | Chalcone |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various Aldehydes | 40% NaOH wikipedia.org | Chalcone Derivative |

Reductions and Oxidations

The carbonyl group can be readily reduced to a secondary alcohol. A standard laboratory method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This would convert this compound into 1-(2-Bromo-4,5-difluorophenyl)ethanol.

Conversely, the ketone can undergo oxidation reactions. One such transformation is the Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) or hydrogen peroxide converts the ketone into an ester. In the case of an aryl alkyl ketone, the aryl group typically migrates preferentially, which would yield 2-bromo-4,5-difluorophenyl acetate.

Reactivity of the Fluorine Moieties

The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group. The carbonyl group (-C(O)CH₃) in the target molecule serves as such an activating group, particularly for the fluorine atom at the C-5 position, which is para to the acetyl group.

In SNAr reactions, the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov Counterintuitively, aryl fluorides are often more reactive in SNAr than other aryl halides. stackexchange.com This is because the high electronegativity of fluorine strongly stabilizes the negative charge of the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of this slow step. stackexchange.com This enhanced reactivity makes fluorinated aromatic compounds valuable substrates for substitution with various nucleophiles, such as amines, alkoxides, and thiolates. nih.gov

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is significantly influenced by the directing and activating or deactivating effects of its substituents.

Electrophilic Aromatic Substitution Patterns

The acetyl group (-COCH3) is a deactivating group and a meta-director due to its electron-withdrawing nature through both resonance and inductive effects. The bromine and fluorine atoms are also deactivating due to their inductive electron-withdrawing effects, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. nih.gov

In this compound, the positions on the aromatic ring are numbered as follows: C1 is attached to the acetyl group, C2 to the bromine, C4 and C5 to the fluorine atoms. The available positions for electrophilic substitution are C3 and C6.

The directing effects of the substituents are as follows:

Acetyl group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5). Since C5 is already substituted with a fluorine atom, it primarily directs to C3.

Bromo group (at C2): Directs to the ortho (C3) and para (C6) positions.

Fluoro group (at C4): Directs to the ortho (C3 and C5) and para (C1) positions. Since C1 and C5 are substituted, it primarily directs to C3.

Fluoro group (at C5): Directs to the ortho (C4 and C6) and para (C2) positions. Since C2 and C4 are substituted, it primarily directs to C6.

Considering the combined effects, both the bromo and the C4-fluoro substituents strongly direct towards the C3 position. The acetyl group also directs to C3. The C5-fluoro group directs towards the C6 position, as does the bromo group. Therefore, electrophilic aromatic substitution is most likely to occur at the C3 and C6 positions. The exact regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Functional Group Compatibility and Selectivity

The presence of multiple functional groups in this compound necessitates careful consideration of reaction conditions to achieve selective transformations.

The acetyl group can undergo a variety of reactions. For instance, the carbonyl group can be reduced to a secondary alcohol or completely removed. The alpha-methyl group can be halogenated or participate in condensation reactions. The aromatic bromine atom can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. researchgate.netyoutube.com The fluorine atoms are generally unreactive under typical conditions but activate the ring for nucleophilic aromatic substitution. nih.gov

| Functional Group | Potential Reactions | General Compatibility Notes |

|---|---|---|

| Acetyl Group (-COCH3) | Reduction (to alcohol or alkane), oxidation, alpha-halogenation, aldol condensation | Can be sensitive to strong oxidizing and reducing agents. The alpha-protons are acidic and can be removed by a base. |

| Aromatic Bromine (-Br) | Nucleophilic aromatic substitution, Grignard reagent formation, cross-coupling reactions (e.g., Suzuki, Heck) | Relatively stable but can be displaced under certain conditions or utilized in organometallic chemistry. |

| Aromatic Fluorines (-F) | Generally unreactive to substitution | Strongly electron-withdrawing, activating the ring for nucleophilic attack at other positions. |

Thermal and Chemical Stability under Reaction Conditions

Brominated aromatic compounds, when subjected to high temperatures, can undergo decomposition, potentially leading to the formation of hydrogen bromide and other brominated byproducts. ciop.plcetjournal.it The presence of fluorine atoms generally increases the thermal stability of aromatic compounds.

In terms of chemical stability, the compound is expected to be relatively stable under neutral and acidic conditions. However, under strongly basic conditions, the acetyl group's alpha-protons can be abstracted, leading to enolate formation and subsequent reactions. Strong nucleophiles can potentially displace the bromine atom via nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing fluorine and acetyl groups. nih.gov

| Condition | Expected Stability | Potential Reactions |

|---|---|---|

| Thermal (High Temperature) | Moderately stable | Decomposition, potential release of HBr. ciop.plcetjournal.it |

| Acidic Media | Generally stable | Protonation of the carbonyl oxygen. |

| Basic Media | Less stable | Enolate formation, potential for condensation or degradation reactions. Nucleophilic substitution of bromine. nih.gov |

| Organometallic Reagents | Reactive | Reaction at the carbonyl group or with the bromine atom (e.g., metal-halogen exchange). |

Derivatives and Analogues in Chemical Research

Synthesis of Structurally Related Derivatives

The reactivity of the ketone group and the aromatic ring of 1-(2-Bromo-4,5-difluorophenyl)ethanone allows for numerous chemical transformations, leading to the generation of diverse molecular architectures.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a significant class of compounds synthesized from acetophenones. researchgate.net They are recognized for their reactive α,β-unsaturated carbonyl system, which serves as a crucial pharmacophore in many biologically active molecules. researchgate.netresearchgate.net

The most common method for synthesizing chalcone (B49325) derivatives from an acetophenone (B1666503) like this compound is the Claisen-Schmidt condensation. chemguide.co.uklibretexts.org This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. chemguide.co.ukresearchgate.net

A general procedure involves dissolving the acetophenone and an appropriate aromatic aldehyde in a solvent such as ethanol (B145695). chemguide.co.uklibretexts.org A base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the mixture. chemguide.co.uklibretexts.org The reaction can be carried out under various conditions, including stirring at room temperature for several hours, mechanical grinding, or sonication to optimize reaction times and yields. libretexts.orgresearchgate.net The resulting chalcone product is typically precipitated by pouring the reaction mixture into crushed ice and neutralizing it with an acid like hydrochloric acid (HCl). libretexts.org

Table 1: General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Step | Procedure |

| 1. Reactant Mixing | This compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) are mixed, often in a solvent like ethanol. chemguide.co.uklibretexts.org |

| 2. Base Catalysis | An aqueous solution of a strong base (e.g., 40% NaOH or KOH) is added to the mixture to catalyze the condensation. chemguide.co.uk |

| 3. Reaction | The mixture is stirred or agitated at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). libretexts.orgresearchgate.net |

| 4. Isolation | The reaction mixture is poured into ice water and acidified. The solid chalcone derivative that precipitates is collected by filtration. libretexts.org |

| 5. Purification | The crude product is washed, dried, and typically recrystallized from a suitable solvent like ethanol to obtain the pure chalcone derivative. libretexts.orgresearchgate.net |

This methodology allows for the synthesis of a wide library of chalcone derivatives by varying the structure of the aromatic aldehyde used in the condensation. researchgate.net

The this compound framework is also a precursor for synthesizing various heterocyclic compounds, particularly those containing a 1,2,4-triazole (B32235) ring. brainly.in 1,2,4-triazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous therapeutic agents. organic-chemistry.orgvedantu.com

One common synthetic route to triazoles involves converting the starting acetophenone into an intermediate that can undergo cyclization. For example, the acetophenone can first be converted to a chalcone, as described previously. This chalcone can then react with reagents like thiosemicarbazide (B42300) followed by cyclization to form a triazole-thiol derivative. Another approach involves converting the acetyl group into a more reactive intermediate. For instance, reaction with cyanoacetylhydrazine can lead to intermediates that cyclize to form triazine derivatives upon reaction with diazonium salts. researchgate.net

The synthesis of other heterocyclic systems is also possible. Thieno[3,2-b]thiophene derivatives can be prepared through multi-step syntheses starting from thiophene-based precursors that could potentially be derived from the starting acetophenone. doubtnut.com Furthermore, reactions with reagents like phenylboronic acid can lead to the formation of oxadiazaboroles, another class of heterocyclic compounds. The synthesis of complex fused heterocycles like pentathiepins has also been reported through reactions involving elemental sulfur.

Table 2: Representative Synthetic Strategies for Heterocyclic Derivatives

| Heterocycle Class | General Synthetic Approach |

| 1,2,4-Triazoles | Multi-step synthesis often starting from an acetophenone-derived chalcone or by creating a hydrazone intermediate which then undergoes cyclization. brainly.inorganic-chemistry.org |

| Triazines | Reaction of acetophenone derivatives with cyanoacetylhydrazine, followed by coupling with a diazonium chloride and subsequent cyclization. researchgate.net |

| Thieno[3,2-b]thiophenes | Multi-step synthesis involving the construction of the fused thiophene (B33073) ring system from suitably functionalized precursors. doubtnut.com |

| Oxadiazaboroles | Cyclocondensation reaction of N-substituted carboxamidoximes (derivable from the acetophenone) with phenylboronic acid. |

Mannich bases are β-amino ketones formed through the Mannich reaction, a three-component condensation of a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. Acetophenones, including this compound, possess active hydrogen atoms on the α-carbon of the acetyl group, making them suitable substrates for this reaction.

The synthesis of Mannich base analogues generally involves reacting the acetophenone with formaldehyde (or its solid form, paraformaldehyde) and a selected amine (such as piperidine, morpholine, or various substituted anilines) in a suitable solvent, often ethanol. The reaction is typically acid-catalyzed, using hydrochloric acid. The mixture is refluxed, and upon completion, the product is isolated, often as a hydrochloride salt. This reaction allows for the introduction of an aminoalkyl moiety onto the carbon adjacent to the carbonyl group, significantly altering the molecule's properties.

Researchers have synthesized extensive libraries of Mannich bases from various ketones to explore their chemical properties. For instance, Mannich bases of chalcones have been prepared by first synthesizing the chalcone and then performing the Mannich reaction on the phenolic ring of the chalcone.

Aminoacetophenone derivatives can be synthesized either by introducing an amino group onto the aromatic ring of this compound or by using a pre-existing amino-substituted acetophenone. The synthesis of 1-(2-amino-5-bromophenyl)ethanone, for example, has been achieved by the bromination of 2-aminoacetophenone (B1585202) using reagents like pyridine (B92270) hydrobromide perbromide. A similar strategy could potentially be adapted, although the existing bromo and fluoro substituents on this compound would influence the regioselectivity of further reactions.

Alternatively, the bromo-substituent on the starting material could potentially be replaced with an amino group through nucleophilic aromatic substitution or transition-metal-catalyzed amination reactions, although this would be challenging given the presence of the deactivating fluorine atoms.

Once obtained, aminoacetophenone derivatives serve as versatile intermediates. For example, 4-aminoacetophenone is widely used to synthesize chalcones, which are then used to create pyrimidine (B1678525) derivatives. They can also be used in the synthesis of various heterocyclic structures or other functionalized molecules.

Several synthetic routes can be envisioned for the preparation of propane-nitrile derivatives from this compound.

One common method for preparing nitriles from ketones involves the formation of a cyanohydrin. chemguide.co.uklibretexts.org The ketone reacts with hydrogen cyanide (HCN), typically generated in situ from sodium cyanide (NaCN) or potassium cyanide (KCN) and a weak acid, to form a 2-hydroxy-2-arylpropanenitrile. chemguide.co.uklibretexts.org The hydroxyl group of this cyanohydrin intermediate can then be removed through a reduction reaction to yield the desired propane-nitrile derivative.

Another potential pathway is a Knoevenagel-type condensation. The acetophenone can be reacted with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a catalyst. This can lead to the formation of more complex nitrile-containing structures. A three-component reaction involving an acetophenone derivative, an aromatic aldehyde, and malononitrile has been used to produce 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives.

A more indirect, multi-step route involves the initial bromination of the methyl group of the acetophenone to form a phenacyl bromide. This can then undergo nucleophilic substitution with a cyanide salt to introduce the nitrile group, followed by further chemical modifications to achieve the final propane-nitrile structure. researchgate.net

Design Principles for Novel Analogues

The design of novel analogues based on the this compound structure is guided by principles of medicinal and materials chemistry, primarily centered on structure-activity relationship (SAR) studies. The goal is to systematically modify the parent molecule to enhance specific properties, such as biological activity or material characteristics.

Key design principles include:

Scaffold Hopping and Ring Variation: The core phenyl ethanone (B97240) structure can be replaced with or used to build various heterocyclic systems like triazoles, pyrimidines, oxadiazoles, or thiophenes. organic-chemistry.orgdoubtnut.com This strategy dramatically alters the three-dimensional shape, electronic distribution, and hydrogen bonding capabilities of the molecule, which can lead to new interactions with biological targets or different material properties. brainly.in

Substituent Modification: The existing bromo and difluoro substituents on the phenyl ring can be altered or supplemented with other functional groups. Introducing electron-donating or electron-withdrawing groups, halogens, or alkyl chains at different positions on the aromatic rings can fine-tune the electronic properties (lipophilicity, polarity) of the molecule. This is a common strategy in drug design to optimize potency and pharmacokinetic profiles.

Introduction of Flexible or Rigid Linkers: The synthesis of derivatives like chalcones introduces a rigid propenone linker between two aromatic rings. researchgate.net Conversely, creating Mannich bases introduces a flexible aminoalkyl chain. Varying the length and rigidity of linkers between different parts of the molecule is a crucial tactic to find the optimal spatial arrangement for interaction with a target.

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar steric and electronic properties. For example, a carboxylic acid group might be replaced with a tetrazole. This can improve metabolic stability or other pharmacological properties while retaining the desired biological activity.

By applying these principles, chemists can rationally design and synthesize libraries of novel analogues from this compound, systematically exploring the chemical space to identify compounds with improved or entirely new functionalities.

Structure-Reactivity and Structure-Function Relationship Studies

The specific arrangement of atoms and functional groups within a molecule is paramount in determining its chemical behavior and biological efficacy. For derivatives of this compound, extensive research has focused on understanding the relationships between their molecular structure and their reactivity and function. These studies are crucial for the rational design of new compounds with tailored properties for various applications in chemical research. Key areas of investigation include the influence of the number and position of halogen atoms, the role of specific chemical moieties, and the impact of various substituents on the physical and chemical properties of the molecule.

Influence of Halogen Position and Number on Reactivity and Biological Activity

The presence, type, and position of halogen atoms on the phenyl ring of this compound and its analogs are critical determinants of their reactivity and biological activity. Halogens can influence a molecule's properties through various mechanisms, including steric and electronic effects, and their ability to form halogen bonds, which can impact interactions with biological targets. drugdesign.org

Research into halogenated phenylethanolamines and phenoxypropanolamines has revealed distinct structure-activity relationships based on the halogen's location. nih.gov For instance, studies on beta-adrenolytic effects showed that 2,5-dihalogenated derivatives block beta-receptors at lower concentrations than their 2,4-dihalogen or 3,4-dihalogen counterparts. nih.gov The weakest beta-adrenolytic effects were observed in compounds with halogens at the 3,4-position. nih.gov

The following table summarizes findings on how halogen substitution patterns affect biological activity in related phenyl derivatives.

Table 1: Effect of Halogen Substitution on Beta-Receptor Activity in Phenyl Derivatives

| Halogen Substitution Pattern | Observed Biological Effect/Activity | Reference Compound/Series | Source |

|---|---|---|---|

| Bromo-fluoro | Good oral absorption, potent β2-mimetic activity. | 1-(4-amino-phenyl)-2-aminoethanol derivatives | nih.gov |

| 2,5-Dihalogen | Stronger β-adrenolytic effects compared to other isomers. | Phenylethanolamines and Phenoxypropanolamines | nih.gov |

| 2,4-Dihalogen | Weaker β-adrenolytic effects than 2,5-dihalogenated compounds. | Phenylethanolamines and Phenoxypropanolamines | nih.gov |

| 3,4-Dihalogen | Weakest β-adrenolytic effects among tested isomers. | Phenylethanolamines and Phenoxypropanolamines | nih.gov |

| Chloro-cyano / Fluoro-cyano | Strongest β2-mimetic activity observed. | 1-(4-amino-phenyl)-2-aminoethanol derivatives | nih.gov |

Role of the α,β-Unsaturated Ketone Moiety in Derivatives

Derivatives of this compound can be synthesized to include an α,β-unsaturated ketone system, a structural feature known as a chalcone pharmacophore. nih.gov Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone, such as this compound, and an aromatic aldehyde. utcg6e.comnih.gov This reaction creates a molecule with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. scienceopen.com

This reactive ketoethylenic group (–CO–CH=CH–) is widely recognized as being responsible for the broad spectrum of biological activities exhibited by these derivatives. nih.govijpsjournal.comjchemrev.comkoyauniversity.org The enone moiety acts as a Michael acceptor, meaning it can readily react with nucleophiles, such as the thiol groups found in cysteine residues of proteins. jchemrev.com This ability to covalently bind to and inhibit the function of key proteins is believed to be a primary mechanism for their pharmacological effects. jchemrev.comnih.gov

The diverse biological activities attributed to the presence of the α,β-unsaturated ketone moiety are extensive. scienceopen.combiointerfaceresearch.com Studies have demonstrated these compounds to possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. utcg6e.comkoyauniversity.orgbiointerfaceresearch.com For example, their ability to inhibit proteasomal activity has been linked to the α,β-unsaturated carbonyl system, which leads to preferential killing of certain cancer cells. nih.gov

Table 2: Biological Activities Associated with the Chalcone (α,β-Unsaturated Ketone) Moiety

| Biological Activity | Proposed Mechanism/Note | Source |

|---|---|---|

| Antimicrobial (Antibacterial, Antifungal) | Interaction with microbial proteins. Activity can be enhanced by other substituents like halogens. | utcg6e.comnih.govbiointerfaceresearch.com |

| Anticancer / Antiproliferative | Inhibition of proteasomal activity; induction of apoptosis. | nih.govbiointerfaceresearch.com |

| Anti-inflammatory | Inhibition of enzymes like prostaglandin (B15479496) E2 and inducible NO synthase. | nih.govbiointerfaceresearch.com |

| Antiviral | Mechanism is target-dependent. | nih.govscienceopen.com |

| Antimalarial | Observed in quinoline-based chalcones. | jchemrev.com |

| Antioxidant | Scavenging of free radicals. | scienceopen.comijpsjournal.com |

Impact of Substituents on Intermolecular Interactions

Substituents on the phenyl rings of this compound derivatives profoundly influence their solid-state properties by dictating the nature and strength of intermolecular interactions. These non-covalent forces, including hydrogen bonds, halogen bonds, and van der Waals forces, determine how molecules pack in a crystal lattice, which in turn affects physical properties like solubility and morphology. nih.govrsc.orgnih.gov

Crystallographic studies provide direct evidence of these interactions. For example, the crystal structure of 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, a related compound, reveals that weak intermolecular C—H⋯O hydrogen bonds are responsible for linking individual molecules into extended chains. nih.gov In this structure, the dihedral angle between the benzene (B151609) and triazole rings is 84.86 (2)°. nih.gov Similarly, studies on other bromo-substituted compounds show the formation of weak intramolecular C—H⋯Br hydrogen bonds. researchgate.net

Theoretical studies further illuminate the role of halogen substituents. Hirshfeld surface analysis of adamantane-thiourea derivatives with Br, Cl, and F substituents shows that the presence of halogens significantly alters the landscape of intermolecular contacts. nih.gov A primary effect is the reduction of H···H contacts in the crystal packing, with a corresponding increase in H···X (where X is a halogen) contacts. nih.gov Furthermore, substituents can have a significant impact on charge transport properties in materials designed for organic electronics. In a series of bis-lactam derivatives, a fluorinated compound (NTDP-F) exhibited the highest hole mobility due to strong intermolecular interactions and favorable crystal packing. rsc.org The electron-donating or -withdrawing nature of a substituent also plays a role, with electron-rich groups capable of enhancing non-covalent interactions like hydrogen bonding and charge transfer. banglajol.info

Table 3: Crystallographic Data for 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₅Br₂F₂N₃O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 9.273 (2) | nih.gov |

| b (Å) | 9.375 (2) | nih.gov |

| c (Å) | 14.982 (3) | nih.gov |

| β (°) | 104.916 (3) | nih.gov |

| Key Intermolecular Interaction | Weak C—H⋯O hydrogen bonds | nih.gov |

In-Depth Computational Analysis of this compound Remains Elusive

Despite a thorough search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not presently available. While extensive research exists on the computational analysis of substituted acetophenones and other related bromo-fluoro aromatic compounds, studies dedicated to the precise molecular geometry, electronic structure, and reactivity of this compound, as outlined in the requested article structure, have not been published.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) are instrumental in optimizing molecular geometries to their lowest energy state, offering a three-dimensional perspective on the arrangement of atoms. This foundational analysis is the gateway to a deeper understanding of a compound's electronic characteristics.

Analyses like the Molecular Electrostatic Potential (MEP) and charge distribution mapping would typically reveal the electron-rich and electron-deficient regions of this compound. Such information is crucial for predicting how the molecule might interact with other chemical species. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity and its behavior in chemical reactions. The energy gap between these orbitals is a key indicator of chemical stability.

To further elucidate its reactive nature, theoretical tools like Fukui functions and other local reactivity descriptors would be employed. These methods pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. Complementing this, Natural Bond Orbital (NBO) analysis would offer insights into the bonding patterns and the stabilizing effects of hyperconjugation within the molecular structure of this compound.

While the principles of these computational methods are well-established and have been applied to a wide array of similar molecules, the specific data sets and detailed findings for this compound are absent from the current body of scientific research. The generation of data tables and in-depth discussion on its quantum chemical calculations, reactivity predictions, and electronic properties is therefore not possible at this time.

Further research and dedicated computational studies are required to elucidate the specific theoretical and chemical properties of this compound. Such studies would be invaluable for a comprehensive understanding of this compound and for its potential applications in various fields of chemical science.

Computational Chemistry and Theoretical Investigations

Spectroscopic Property Prediction (e.g., IR, UV-Vis, NMR Parameters)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like 1-(2-Bromo-4,5-difluorophenyl)ethanone. By calculating the electronic ground state and excited states, it is possible to simulate various types of spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For similar aromatic ketones, DFT calculations have been successfully used to assign the fundamental vibrations. dergipark.org.tr Key vibrational modes for this compound would include the C=O stretching of the ketone group, C-Br stretching, C-F stretching, and various aromatic C-C and C-H vibrations. For instance, in related thiazolidinone derivatives, the carbonyl stretching vibration has been calculated with good accuracy using the B3LYP functional. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. scielo.org.za The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, transitions are expected in the UV region, characteristic of π → π* and n → π* transitions of the substituted benzene (B151609) ring and the carbonyl group. In a study on a related compound, 5-bromo-2-ethoxyphenylboronic acid, TD-DFT was used to investigate HOMO and LUMO energies and predict the UV-Vis spectrum. nih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. For this compound, theoretical predictions would be crucial for assigning the signals of the aromatic protons and carbons, which are influenced by the electronic effects of the bromine and fluorine substituents. In studies of similar compounds, calculated NMR data has shown good correlation with experimental values. mdpi.comresearchgate.net

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative based on analogous compounds)

| Spectroscopic Technique | Parameter | Predicted Value/Region (Illustrative) | Computational Method |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1700-1730 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |

| C-Br Stretch | ~500-600 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) | |

| C-F Stretch | ~1200-1300 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) | |

| UV-Vis Spectroscopy | λmax (π → π) | ~250-280 nm | TD-DFT (e.g., CAM-B3LYP/6-311++G(d,p)) |

| λmax (n → π) | ~300-330 nm | TD-DFT (e.g., CAM-B3LYP/6-311++G(d,p)) | |

| ¹H NMR Spectroscopy | Aromatic Protons | δ 7.0-8.0 ppm | GIAO-DFT |

| Methyl Protons | δ 2.5-2.7 ppm | GIAO-DFT | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | δ 190-200 ppm | GIAO-DFT |

| Aromatic Carbons | δ 110-140 ppm | GIAO-DFT |

Note: The values in this table are illustrative and based on data from structurally similar compounds. Actual experimental and computational values may vary.

Non-Linear Optical (NLO) Properties Theoretical Studies

Theoretical studies on the Non-Linear Optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

The key parameters for NLO properties are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These can be calculated using quantum chemical methods like DFT. For a molecule to exhibit significant NLO properties, it often requires a large dipole moment and a small HOMO-LUMO energy gap, which facilitates intramolecular charge transfer (ICT). figshare.com

In the case of this compound, the presence of electron-withdrawing halogen atoms (Br and F) and the carbonyl group, along with the π-conjugated system of the benzene ring, could lead to interesting NLO properties. Theoretical calculations on similar systems, such as substituted thiophene (B33073) imino dyes and metallophthalocyanines, have shown that the introduction of electron-withdrawing or -donating groups can significantly enhance the NLO response. rsc.orgfigshare.com DFT calculations, particularly with long-range corrected functionals like CAM-B3LYP, are well-suited for predicting these properties. frontiersin.orgnih.gov

Table 2: Theoretical NLO Parameters (Illustrative)

| Parameter | Description | Significance | Computational Method |

| Dipole Moment (µ) | Measure of the molecule's overall polarity. | A large dipole moment can contribute to a higher NLO response. | DFT (e.g., CAM-B3LYP) |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | A primary factor in linear optical properties and contributes to NLO effects. | DFT (e.g., CAM-B3LYP) |

| First Hyperpolarizability (β) | The second-order NLO response, related to phenomena like second-harmonic generation. | A key indicator of a molecule's potential for second-order NLO applications. | DFT (e.g., CAM-B3LYP) |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its behavior in different environments (e.g., in solution or in a crystal lattice) and help analyze the nature and strength of intermolecular interactions.

Key intermolecular interactions that would be investigated for this compound include:

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, interacting with solvent molecules or other components in a mixture.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to stabilizing interactions.

Computational studies on halogenated oxindoles have demonstrated the importance of halogen interactions in directing solid-state packing. mdpi.com Similarly, MD simulations combined with quantum chemical calculations can be used to quantify the strength of these different interactions for this compound, providing a deeper understanding of its condensed-phase behavior. mdpi.com

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure, or conformation. This compound has a flexible bond between the phenyl ring and the acetyl group, allowing for different rotational conformers.

Theoretical conformational analysis, typically performed using DFT, can identify the most stable conformers and the energy barriers between them. For acetophenone (B1666503) derivatives, the key conformational feature is the relative orientation of the acetyl group with respect to the phenyl ring, leading to s-cis and s-trans conformers.

A study on 2'-fluoro-substituted acetophenone derivatives revealed a strong preference for the s-trans conformer, where the carbonyl oxygen and the fluorine atom are on opposite sides of the C-C bond connecting the acetyl group to the ring. acs.orgnih.gov This preference was attributed to the strong repulsion between the polar fluorine and oxygen atoms in the s-cis conformation. nih.gov It is highly probable that this compound also predominantly exists in the more stable s-trans conformation. DFT calculations for this molecule would involve geometry optimization of both conformers and comparison of their relative energies to determine the most stable form. acs.orgresearchgate.net

Table 3: Conformational Stability of Acetophenone Derivatives (Based on Analogous Systems)

| Conformer | Description | Relative Stability | Reasoning (for analogous systems) |

| s-trans | Carbonyl oxygen is oriented away from the ortho-substituent (bromine). | More stable | Minimized steric and electrostatic repulsion between the carbonyl oxygen and the ortho-bromine atom. acs.orgnih.gov |

| s-cis | Carbonyl oxygen is oriented towards the ortho-substituent (bromine). | Less stable | Increased steric and electrostatic repulsion between the carbonyl oxygen and the ortho-bromine atom. acs.orgnih.gov |

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For 1-(2-Bromo-4,5-difluorophenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, is utilized to assemble a complete structural picture.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic compound.

In the ¹H NMR spectrum of this compound, the methyl protons of the acetyl group are expected to produce a singlet peak, typically in the range of 2.5-2.7 ppm. The aromatic region of the spectrum would display two distinct signals for the two protons on the phenyl ring. Due to the substitution pattern, these protons would appear as doublets of doublets, a result of coupling to each other (ortho-coupling) and to the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found far downfield, typically above 190 ppm. The methyl carbon of the acetyl group would appear at a much higher field. The six carbons of the aromatic ring would each give a distinct signal, with their chemical shifts and splitting patterns influenced by the attached bromine and fluorine atoms. Carbon-fluorine coupling is a key diagnostic feature in the ¹³C NMR spectrum.

Illustrative ¹H NMR Data for this compound Note: The following data is an illustrative example based on known chemical shift values, as specific experimental data is not publicly available.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | dd | 1H | Aromatic H |

| ~7.4 | dd | 1H | Aromatic H |

| ~2.6 | s | 3H | -C(O)CH₃ |

Illustrative ¹³C NMR Data for this compound Note: The following data is an illustrative example based on known chemical shift values, as specific experimental data is not publicly available.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~195 | C=O |

| ~150 (d) | Aromatic C-F |

| ~148 (d) | Aromatic C-F |

| ~135 (d) | Aromatic C-H |

| ~125 | Aromatic C-Br |

| ~120 (d) | Aromatic C-H |

| ~118 | Aromatic C-C(O) |

| ~30 | -CH₃ |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. chemrxiv.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides high-resolution spectra with a wide chemical shift range, making it highly sensitive to the local electronic environment. chemrxiv.org

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the fluorine atoms, as they are in different chemical environments relative to the bromo and acetyl substituents. These signals would likely appear as doublets due to coupling to each other. Further coupling to the adjacent aromatic protons would result in more complex splitting patterns (doublets of doublets). The chemical shifts of these fluorine atoms would be indicative of their position on the aromatic ring.

To unambiguously assign all proton and carbon signals and to gain deeper structural insights, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable. ipb.pt

An HSQC experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the molecule. The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. ipb.pt This is instrumental in piecing together the molecular structure by, for example, showing a correlation between the methyl protons and the carbonyl carbon, and between the aromatic protons and their neighboring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule. ipb.pt For instance, a NOESY experiment could reveal through-space interactions between the methyl protons of the acetyl group and the proton at the 6-position of the phenyl ring, offering insights into the rotational orientation of the acetyl group relative to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is routinely used to assess the purity of a sample by separating the main component from any impurities.

For this compound, an LC-MS analysis would first pass the sample through an LC column to separate it from any starting materials, by-products, or other contaminants. The eluent from the column is then directed into the mass spectrometer. The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺. The mass of this ion would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Illustrative LC-MS Data for this compound Note: The following data is an illustrative example based on the calculated molecular weight.

| Technique | Parameter | Expected Value |

|---|---|---|

| LC-MS | Retention Time | Dependent on column and mobile phase |

| [M+H]⁺ | m/z ~235, 237 |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental composition of the molecule.

For this compound (molecular formula C₈H₅BrF₂O), HRMS would be used to measure the exact mass of the molecular ion. This experimentally determined exact mass can then be compared to the calculated theoretical exact mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct elemental composition, thus confirming the molecular formula of the compound.

Illustrative HRMS Data for this compound Note: The following data is an illustrative example based on the calculated exact mass.

| Technique | Parameter | Value |

|---|---|---|

| HRMS | Calculated Exact Mass for [M+H]⁺ (C₈H₆BrF₂O⁺) | 234.9570 |

| Measured Exact Mass for [M+H]⁺ | Within a few ppm of the calculated value |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides direct evidence for its key structural components. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically observed in the range of 1680-1700 cm⁻¹. The position within this range can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms can slightly shift this frequency.

Other significant absorptions include:

Aromatic C=C Stretching: Bands in the 1475-1600 cm⁻¹ region confirm the presence of the benzene (B151609) ring.

C-F Stretching: Strong absorption bands, typically found in the 1100-1250 cm⁻¹ range, are indicative of the carbon-fluorine bonds.

C-Br Stretching: The carbon-bromine bond gives rise to a weaker absorption in the fingerprint region, usually between 500 and 600 cm⁻¹.

Aromatic C-H Stretching: These appear as weaker bands above 3000 cm⁻¹.

Methyl C-H Bending: Vibrations from the methyl group of the ethanone (B97240) moiety are observed around 1370 cm⁻¹ and 1450 cm⁻¹.

While a gas-phase IR spectrum for the related compound 1-(2,4-difluorophenyl)ethanone is available from the NIST Chemistry WebBook, specific experimental data for this compound must be obtained to confirm these exact frequencies. nist.gov

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | >3000 | Weak-Medium |

| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1475 - 1600 | Medium |

| Methyl C-H | Bending | ~1370, ~1450 | Medium |

| C-F | Stretching | 1100 - 1250 | Strong |

| C-Br | Stretching | 500 - 600 | Weak-Medium |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of atoms. For this compound, this analysis would reveal the precise spatial relationship between the bromo, difluoro-substituted phenyl ring and the acetyl group.

Although a specific crystal structure for the title compound is not publicly available, studies on analogous compounds, such as 4'-(4-bromophenyl)-2,2':6',2"-terpyridines and fenpiverinium (B1207433) bromide, demonstrate the utility of this technique. nih.govmdpi.com SC-XRD analysis would determine critical crystallographic data including:

Crystal System: (e.g., monoclinic, orthorhombic)

Space Group: The symmetry elements of the unit cell (e.g., P2₁/c). mdpi.com

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Intermolecular Interactions: It would elucidate non-covalent interactions that govern the crystal packing, such as C-H···F hydrogen bonds, halogen bonding involving the bromine atom, and potential π-π stacking interactions between the aromatic rings. researchgate.net

This level of detail is essential for understanding the solid-state properties of the material and for structure-property relationship studies.

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline nature of a sample. It generates a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. This technique is indispensable for:

Phase Identification: Comparing the experimental pattern of a synthesized batch of this compound against a reference pattern (either from a known standard or calculated from single-crystal data) confirms its identity and phase purity. researchgate.net

Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity. Broad peaks suggest a more amorphous or poorly crystalline material, while sharp peaks indicate a well-ordered crystalline structure.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. PXRD is a primary tool for identifying the presence of different polymorphs, as each form will produce a distinct diffraction pattern. researchgate.net This is critical in materials science and pharmaceutical development, as different polymorphs can have different physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene ring and the carbonyl group. The UV-Vis spectrum is expected to show absorptions corresponding to:

π → π transitions:* These high-energy transitions are associated with the aromatic system and typically occur at shorter wavelengths (λmax), likely below 280 nm.

n → π transitions:* This is a lower-energy, and therefore lower intensity (forbidden), transition involving the non-bonding electrons of the carbonyl oxygen atom. This absorption is expected at longer wavelengths, typically above 300 nm for acetophenone (B1666503) derivatives.

The substitution pattern on the benzene ring (bromo and difluoro groups) will influence the exact position and intensity of these absorption maxima through auxochromic and bathochromic shifts.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. For this compound, with the molecular formula C₈H₅BrF₂O, this technique is used to verify that the empirical formula of the synthesized compound matches the theoretical composition. nih.gov

The experimental values obtained from combustion analysis are compared against the calculated theoretical percentages. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and correct elemental composition.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 40.89% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.14% |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.00% |

| Fluorine | F | 18.998 | 2 | 37.996 | 16.17% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.81% |

| Total | C₈H₅BrF₂O | - | - | 235.027 | 100.00% |

Calculations based on a molecular weight of 235.03 g/mol. nih.gov

Chromatographic Methods (e.g., TLC, HPLC, GC) for Reaction Monitoring and Purification

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. For this compound, these methods are vital throughout its synthesis and analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product.